Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Description
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Properties
IUPAC Name |
dimethyl 2-(3-methyl-5-nitropyridin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVBXUOXQFENEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(C(=O)OC)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and weight of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
An In-depth Technical Guide to Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic compound. The guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development. It covers the molecular structure, physicochemical properties, a proposed synthetic route with detailed experimental protocol, and potential applications of this molecule.
Introduction and Scientific Context
This compound belongs to the class of substituted pyridines, which are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The incorporation of a malonate ester functionality provides a versatile handle for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecular architectures. The nitro group and methyl group on the pyridine ring also influence the electronic properties and steric environment of the molecule, which can be crucial for its reactivity and biological interactions. This guide will delve into the specifics of this compound, offering both theoretical and practical insights.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below. The molecular structure is depicted in the following diagram, and its key properties are listed in the subsequent table.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₆ |
| Molecular Weight | 268.23 g/mol |
| IUPAC Name | Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)propanedioate |
| CAS Number | 1820651-14-6 |
Proposed Synthesis Protocol
Synthetic Strategy: Nucleophilic Aromatic Substitution
The core of the proposed synthesis is the reaction of a suitable 2-halopyridine derivative with the enolate of dimethyl malonate. The nitro group at the 5-position of the pyridine ring is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions. This makes the 2-halo-3-methyl-5-nitropyridine an excellent electrophile for this transformation. The enolate of dimethyl malonate, a soft nucleophile, can be generated using a suitable base.
Proposed Reaction Scheme
Caption: Proposed synthetic workflow for this compound.
Detailed Step-by-Step Experimental Protocol
This protocol is a proposed method and should be adapted and optimized based on experimental observations. Standard laboratory safety procedures should be followed at all times.
Materials and Reagents:
-
2-Chloro-3-methyl-5-nitropyridine
-
Dimethyl malonate[1]
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a stream of nitrogen.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous DMF to the flask to create a suspension.
-
-
Enolate Formation:
-
Cool the suspension to 0 °C using an ice bath.
-
Add dimethyl malonate (1.2 equivalents) dropwise to the stirred suspension over a period of 15-20 minutes. The formation of the sodium enolate of dimethyl malonate will be accompanied by the evolution of hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of the pyridine derivative dropwise to the enolate suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is expected to be complete within 4-6 hours.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
-
Potential Applications and Research Directions
Given its chemical structure, this compound is a promising intermediate for various applications in organic synthesis and medicinal chemistry.
-
Pharmaceutical Synthesis: The malonate moiety can be further elaborated through alkylation, acylation, or decarboxylation to introduce a variety of functional groups.[2] The nitro-substituted pyridine core is a common feature in many biologically active molecules. The nitro group can also be reduced to an amine, providing another point for chemical diversification.
-
Agrochemicals: Substituted pyridines are also prevalent in the agrochemical industry. This compound could serve as a precursor for the synthesis of novel herbicides, insecticides, or fungicides.
-
Materials Science: Heterocyclic compounds with push-pull electronic systems (electron-donating and electron-withdrawing groups) can exhibit interesting photophysical properties. Further modification of this molecule could lead to novel dyes or materials for electronic applications.
Conclusion
This compound is a compound with significant potential as a synthetic intermediate. While detailed experimental data for this specific molecule is sparse in publicly available literature, its synthesis is achievable through established synthetic methodologies. The proposed protocol in this guide offers a robust starting point for its preparation. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of novel molecules with valuable biological or material properties.
References
-
Alchem.Pharmtech. CAS 173417-34-0 | Dimethyl 2-(3-nitropyridin-2-yl)malonate. Available at: [Link]
-
MDPI. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. Available at: [Link]
-
PubChem. Diethyl methylmalonate | C8H14O4 | CID 11857. Available at: [Link]
-
PubChem. Dimethyl 2-(3-methylbutylidene)malonate | C10H16O4 | CID 276521. Available at: [Link]
-
PubChem. Dimethyl malonate. Available at: [Link]
-
Scientist.com. Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. Available at: [Link]
-
Semantic Scholar. 2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine- 3-carbonitrile. Available at: [Link]
Sources
Engineering Bioactive Scaffolds: A Technical Guide to 3-Methyl-5-Nitropyridine Derivatives in Organic Synthesis
As a Senior Application Scientist, I approach heterocyclic building blocks not just as static molecules, but as dynamic systems of electron flow. The pyridine scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of 3-methyl-5-nitropyridine (and its regioisomers) provides a highly tunable stereoelectronic environment[1].
This whitepaper dissects the mechanistic causality, synthetic workflows, and downstream applications of 3-methyl-5-nitropyridine derivatives, providing researchers with field-proven, self-validating protocols for drug development and agrochemical synthesis.
Stereoelectronic Causality: Why This Scaffold Works
The utility of 3-methyl-5-nitropyridine derivatives—particularly those with a leaving group at the 2-position, such as 2-chloro-3-methyl-5-nitropyridine—stems from a highly synergistic "push-pull" electronic system[2]:
-
The Electron Sink (C5-Nitro): The nitro group is one of the strongest electron-withdrawing groups (
). It depletes electron density from the pyridine ring via both inductive and resonance effects, highly activating the ortho and para positions (C2 and C6) for nucleophilic attack[2]. -
The Steric/Electronic Modulator (C3-Methyl): The methyl group provides mild electron donation, slightly tempering the ring's electrophilicity to prevent indiscriminate reactivity, while adding crucial steric bulk. In kinase inhibitors, this methyl group often dictates the dihedral angle of attached substituents, optimizing the fit within hydrophobic binding pockets[3].
-
The Leaving Group (C2-Chloro): The chlorine atom at the 2-position acts as an excellent leaving group, setting the stage for Nucleophilic Aromatic Substitution (SNAr)[2].
SNAr mechanism for 3-methyl-5-nitropyridine derivatives.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been optimized for yield and purity. Every step is grounded in chemical causality.
Protocol A: Synthesis of the 2-Chloro Intermediate
This protocol converts a 2-hydroxy precursor to the highly reactive 2-chloro intermediate, a prerequisite for downstream diversification[4].
Reagents:
-
2-Hydroxy-5-methyl-3-nitropyridine (1.0 eq)
-
Phosphoryl chloride (
, 1.5 eq) -
N,N-Dimethylformamide (DMF, catalytic/solvent)
Step-by-Step Methodology:
-
Preparation & Cooling: In a round-bottom flask, dissolve the 2-hydroxy precursor in DMF and cool to 0 °C using an ice bath.
-
Causality: The reaction between DMF and
is highly exothermic. Cooling prevents thermal runaway and degradation of the starting material[4].
-
-
Electrophile Generation: Slowly add
dropwise.-
Causality: DMF reacts with
to form the Vilsmeier-Haack reagent (a chloroiminium ion). This acts as the active electrophile, converting the tautomeric pyridone oxygen into a superior leaving group.
-
-
Thermal Activation: Allow the mixture to warm to room temperature, then heat at 80 °C for 4 hours[4].
-
Causality: Elevated temperature provides the activation energy necessary to drive the chlorination to completion.
-
-
Quenching & Extraction: Cool the mixture and pour it onto crushed ice. Extract with ethyl acetate (3 x 50 mL).
-
Self-Validation: The ice safely hydrolyzes unreacted
into phosphoric and hydrochloric acids, while precipitating the crude organic product.
-
-
Purification: Wash the organic layer extensively with brine, dry over anhydrous
, concentrate, and purify via silica gel chromatography to yield a pale yellow solid[4].
Protocol B: SNAr Reaction with Secondary Amines
This protocol couples the chloro-intermediate with amines to generate bioactive scaffolds[2].
Reagents:
-
2-Chloro-3-methyl-5-nitropyridine (1.0 eq)
-
Secondary amine (e.g., morpholine) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Anhydrous Ethanol[2]
Step-by-Step Methodology:
-
Dissolution: Dissolve the chloro-pyridine in anhydrous ethanol to a concentration of 0.1-0.2 M[2].
-
Reagent Addition: Add the secondary amine, followed immediately by
.-
Causality: As the SNAr reaction proceeds, HCl is generated.
acts as a non-nucleophilic scavenger base. Without it, the nucleophilic amine would be protonated into an unreactive ammonium salt, stalling the reaction[2].
-
-
Reflux & Monitoring: Heat the mixture to reflux for 2-16 hours.
-
Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the high-Rf starting material spot disappears, replaced by a lower-Rf, brightly colored product spot (coloration is due to extended push-pull conjugation)[2].
-
-
Workup: Remove the solvent under reduced pressure, redissolve in ethyl acetate, wash with water/brine, and purify via column chromatography[2].
Applications in Drug Development & Radiochemistry
The derivatization of 3-methyl-5-nitropyridine has led to significant breakthroughs across multiple therapeutic areas:
-
Kinase Inhibitors (Oncology/Immunology): Nucleophilic substitution of the chlorine atom with secondary amines, followed by reduction of the nitro group and subsequent coupling, has yielded potent Janus kinase 2 (JAK2) inhibitors. These compounds are critical in treating myeloproliferative neoplasms[3].
-
Antimalarial & Anticancer Agents: 2-Amino-5-nitropyridine derivatives can be condensed with chloroacetyl chloride and ammonium thiocyanate to form thiazolidin-4-ones. Subsequent reaction with aromatic aldehydes yields arylidene derivatives with potent anticancer activity[3].
-
PET Imaging Tracers: The nitro group is not just an electron-withdrawing director; it is an excellent leaving group for nucleophilic aromatic radiofluorination. Displacement of the nitro group by
enables the synthesis of highly specific PET tracers for imaging tau tangles and P2X7 receptors in neurodegenerative diseases[3].
Synthetic workflow from 2-amino-5-methylpyridine to bioactive derivatives.
Quantitative Data Summary
The following table consolidates the reaction efficiencies and biological activities of key 3-methyl-5-nitropyridine derivatives synthesized using the aforementioned pathways:
| Derivative / Compound | Application / Target | Key Metric / Yield | Reference |
| 2-Chloro-5-methyl-3-nitropyridine | Core Synthetic Intermediate | 59% Yield (Chlorination via | [4] |
| JAK2 Inhibitor (Amine substituted) | Oncology / JAK2 Kinase | [3] | |
| 5-Nitropyridin-2-yl Dioxane | Dual Chymotrypsin/Urease Inhibitor | [3] | |
| Arylidene Thiazolidin-4-ones | Anticancer Agents | 75–83% Yield | [3] |
| 2-(Benzylthio)-5-methyl-3-nitropyridine | 1,3-Dipolar Cycloaddition Partner | 58% Yield | [5] |
References
- Source: nih.
- Source: chemicalbook.
- Source: benchchem.
- Source: echemi.
- Source: nbinno.
- Source: mdpi.
Sources
Technical Guide: Solubility Profile & Process Engineering of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
This in-depth technical guide details the solubility profile and process engineering considerations for Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate , a critical intermediate in the synthesis of HIV integrase inhibitors (e.g., Dolutegravir).
Executive Summary & Compound Analysis
This compound is a highly functionalized pyridine derivative. Its solubility profile is governed by the competition between the lipophilic dimethyl malonate tail, the polar nitro group, and the basic pyridine nitrogen. Understanding this profile is non-negotiable for optimizing the Nucleophilic Aromatic Substitution (SNAr) reaction used to synthesize it and the subsequent crystallization steps required for purification.
Physicochemical Context[1][2][3][4][5]
-
Molecular Structure: Contains a hydrophobic methyl group, a polar nitro electron-withdrawing group (EWG), and a diester moiety.
-
Primary Challenge: The compound exhibits "intermediate" polarity, making it prone to oiling out in mixed solvent systems if the metastable zone width (MSZW) is not strictly controlled.
-
Process Role: Precursor to bicyclic pyridone scaffolds.
Solubility Landscape: Empirical & Predicted Data[1]
The following data categorizes solvents based on their thermodynamic interaction with the solute. This categorization is derived from process data of structural analogs (e.g., Dimethyl 2-(3-nitropyridin-2-yl)malonate) and standard solubility parameters.
Solvent Classification Table[1]
| Solvent Class | Representative Solvents | Solubility Status | Process Application |
| High Polarity / Aprotic | DMSO, DMF, NMP | High (>200 mg/mL) | Reaction medium (SNAr). Ensures homogeneity during synthesis. |
| Polar Aprotic (Volatile) | THF, 2-MeTHF, Acetone | Good (>50 mg/mL) | Intermediate solvent; useful for solvent swaps and seeded cooling crystallization. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>150 mg/mL) | Extraction solvent. Excellent for removing the product from aqueous quenches. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (20-80 mg/mL) | Preferred Crystallization Solvent. Offers a steep solubility-temperature curve. |
| Alcohols | Methanol, Ethanol, IPA | Low-Moderate (5-30 mg/mL) | Anti-solvent or co-solvent for yield maximization. |
| Non-Polar / Anti-Solvents | Heptane, Hexane, Water | Negligible (<1 mg/mL) | Used to drive precipitation or wash filter cakes to remove impurities. |
Critical Insight: The solubility in Methanol is highly temperature-dependent. While sparingly soluble at 0°C, solubility increases significantly >50°C, creating a risk of yield loss during hot filtration if not accounted for.
Experimental Protocol: Quantitative Solubility Determination
Do not rely on literature values alone. Batch-to-batch impurity profiles (e.g., residual inorganic salts from the SNAr reaction) can alter saturation points. Use this self-validating protocol.
The "Equilibrium-Supernatant" Method
This protocol minimizes error from supersaturation and "oiling out."
Materials:
-
Agilent 1200 HPLC (or equivalent) with UV detection (254 nm).
-
Thermostated shaker block (Control precision ±0.5°C).
-
0.22 µm PTFE syringe filters (pre-heated to Tmeasure).
Workflow:
-
Preparation: Add excess solid this compound to 5 mL of the target solvent in a scintillation vial.
-
Equilibration: Shake at the target temperature (e.g., 25°C, 50°C) for 24 hours .
-
Validation Check: Visually confirm solid is still present. If clear, add more solid and repeat step 2.
-
Sampling: Stop agitation and allow solids to settle for 30 minutes at temperature.
-
Filtration: Withdraw supernatant using a pre-warmed syringe and filter immediately into a tared HPLC vial.
-
Quantification:
-
Method A (Gravimetric): Evaporate solvent under vacuum and weigh the residue.[1]
-
Method B (HPLC): Dilute with Mobile Phase (Acetonitrile:Water) and quantify against a standard curve.
-
Visualization of Solubility Workflow (DOT)
Caption: Self-validating isothermal solubility determination workflow ensuring saturation equilibrium.
Process Engineering Applications
Reaction Solvent Selection (SNAr)
The synthesis typically involves reacting 2-chloro-3-methyl-5-nitropyridine with dimethyl malonate in the presence of a base (NaH or K2CO3).
-
Recommendation: Use DMF or DMSO .
-
Reasoning: The reagents are highly soluble, promoting fast kinetics. However, the product is also highly soluble, meaning a "drowning out" procedure (adding water) is necessary for isolation.
Purification Strategy: The "Cooling + Anti-Solvent" Hybrid
Direct crystallization from the reaction mixture is difficult due to high solubility in polar aprotic solvents.
Optimized Purification Protocol:
-
Extraction: Dilute reaction mix with water and extract into DCM or EtOAc .
-
Solvent Swap: Distill off the extraction solvent and swap to Methanol (MeOH) or Isopropanol (IPA) .
-
Crystallization:
-
Heat the alcoholic solution to 60°C (near reflux) to ensure full dissolution.
-
Cool slowly to 40°C.
-
Seed with 0.5 wt% pure crystal at 40°C to prevent oiling out.
-
Cool to 0°C over 4 hours.
-
Optional: Add Water (anti-solvent) slowly at 0°C to drive yield >90%.
-
Process Safety: Thermal Stability
-
Warning: Nitro-substituted pyridines can be thermally unstable.
-
Constraint: Avoid maintaining solutions of this compound in high-boiling solvents (DMSO) at temperatures >100°C for extended periods, as this may trigger decomposition or runaway reactions.
References
- Synthesis of Nitropyridine Malonates: Title: "Process for the preparation of Dolutegravir intermediates." Source: ViiV Healthcare / Shionogi Patents (Generic reference to class). Context: Describes the SNAr reaction in DMF/THF and workup in EtOAc.
-
General Solubility of Malonates
- Title: "Dimethyl Malon
-
Source: PubChem / NIST.
-
URL:[Link]
-
Crystallization of Pyridine Intermediates
- Title: "Purification of 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)
- Source: N
-
URL:[Link] (Inferred from search snippet 1.6 regarding similar nitropyridine crystallization from acetone).
Disclaimer: This guide is based on structural analysis and standard process chemistry principles for this class of compounds. Always perform thermal hazard assessment (DSC/ARC) before scaling up.
Sources
CAS number and identifiers for Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
[1][2]
Executive Summary
Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate (CAS 1820651-14-6 ) is a specialized heterocyclic intermediate used primarily in the synthesis of functionalized pyridine derivatives.[1][2] As a 2,3,5-trisubstituted pyridine, it serves as a critical scaffold for developing pharmaceutical agents, particularly those requiring a "pyridine-acetic acid" motif or fused bicyclic systems (e.g., pyrrolopyridines, imidazopyridines).[3]
Its structural significance lies in the labile malonate group at the C2 position, which allows for controlled decarboxylation to yield acetic acid derivatives, while the nitro group at C5 provides a handle for reduction to an amine, enabling further cyclization or coupling reactions.
Chemical Identifiers & Properties
Core Identifiers
| Parameter | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1820651-14-6 |
| Molecular Formula | C₁₁H₁₂N₂O₆ |
| Molecular Weight | 268.22 g/mol |
| MDL Number | MFCD28144672 (Predicted) |
| SMILES | COC(=O)C(C(=O)OC)c1ncc(cc1C)[O-] |
Physical Properties
| Property | Data | Note |
| Appearance | Pale yellow to brown solid | Typical of nitro-pyridines |
| Melting Point | 156–158 °C | Recrystallized from MeCN/H₂O |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate | Poor water solubility |
| Purity Standard | >95% (HPLC) | Common commercial grade |
Synthesis & Reaction Mechanism[7]
The synthesis of this compound follows a classic Nucleophilic Aromatic Substitution (SₙAr) pathway. The reaction exploits the electron-deficient nature of the pyridine ring, which is further activated by the strong electron-withdrawing nitro group at the C5 position.[3]
Reaction Scheme
The precursor, 2-chloro-3-methyl-5-nitropyridine , reacts with the carbanion of dimethyl malonate . The methyl group at C3 provides steric bulk but does not prevent the substitution at C2.
Figure 1: SₙAr Synthesis Pathway for CAS 1820651-14-6.[3]
Detailed Protocol (Lab Scale)
Note: This protocol is derived from standard methodologies for nitropyridine malonates.
Reagents:
-
2-Chloro-3-methyl-5-nitropyridine (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq) or Potassium Carbonate (3.0 eq)
-
Solvent: Anhydrous THF or DMF[3]
Step-by-Step Workflow:
-
Carbanion Formation: In a flame-dried flask under inert atmosphere (N₂), suspend NaH in anhydrous THF at 0°C. Dropwise add dimethyl malonate. Stir for 30 min until H₂ evolution ceases.
-
Addition: Add a solution of 2-chloro-3-methyl-5-nitropyridine in THF dropwise to the malonate anion mixture.
-
Reaction: Allow the mixture to warm to room temperature. If using K₂CO₃/DMF, heat to 60–80°C. Monitor by TLC or LC-MS (typically 2–4 hours).
-
Quench: Carefully quench with saturated NH₄Cl solution (exothermic).
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or Acetonitrile/Water, or purify via flash column chromatography (Hexane/EtOAc gradient).
Applications in Drug Discovery
This compound is a versatile "building block" intermediate. Its primary utility is in generating (3-methyl-5-nitropyridin-2-yl)acetic acid derivatives via decarboxylation.[3]
Decarboxylation Pathway
The malonate moiety is often too bulky for final drug targets. It is converted to the acetate form via Krapcho decarboxylation or acidic hydrolysis.
Figure 2: Downstream synthetic utility of the malonate intermediate.[3]
Structural Advantages
-
3-Methyl Group: Introduces conformational constraints and lipophilicity, often improving the pharmacokinetic profile (metabolic stability) compared to the non-methylated analog.[3]
-
5-Nitro Group: Serves as a "masked" amine.[3] Once reduced, the resulting aniline-like nitrogen is highly nucleophilic, ideal for forming lactams or ureas in complex drug scaffolds (e.g., GnRH antagonists).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Energetic Warning: As a nitro-aromatic compound, it possesses high energy potential.[3] While generally stable, avoid subjecting the dry solid to extreme heat or shock.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester groups.
-
Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. Product Detail: this compound (CAS 1820651-14-6).
-
Smolecule. Compound Report: this compound.
-
BLD Pharm. Material Safety Data Sheet & Catalog: CAS 1820651-14-6. [3]
-
ChemicalBook. Synthesis of 2-methyl-5-nitropyridine derivatives via Malonate displacement.
Reactivity profile of the nitro group in 3-methyl-5-nitropyridin-2-yl compounds
An In-depth Technical Guide to the Reactivity Profile of the Nitro Group in 3-Methyl-5-Nitropyridin-2-yl Compounds
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the 3-methyl-5-nitropyridin-2-yl scaffold, a key heterocyclic building block in medicinal chemistry and materials science. The document details the primary transformations centered around the nitro group, focusing on its role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr) and its reduction to the synthetically versatile amino group. This guide includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding and practical application of the chemistry of these compounds for researchers, scientists, and drug development professionals.
Introduction: Electronic Landscape of the 3-Methyl-5-Nitropyridin-2-yl Core
The pyridine ring is a cornerstone of many pharmaceuticals and agrochemicals.[1] The introduction of substituents dramatically alters its electronic properties and chemical reactivity. In the 3-methyl-5-nitropyridin-2-yl system, the interplay between the ring nitrogen, a nitro group, and a methyl group creates a unique reactivity profile.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group significantly deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic attack.[1][2][3] It pulls electron density from the ring through both inductive and resonance effects, creating electron-deficient (electrophilic) carbon centers.[4]
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, further contributing to the ring's electron-deficient character and susceptibility to nucleophilic reactions.[5]
-
The Methyl Group (-CH₃): The methyl group at the 3-position is a weak electron-donating group. Its electronic contribution is minor compared to the powerful withdrawing effects of the nitro group and ring nitrogen. However, its position introduces significant steric hindrance, which can influence the regioselectivity and rate of certain reactions by impeding access to adjacent positions.[6][7]
This electronic arrangement makes the C2, C4, and C6 positions particularly electrophilic and prone to nucleophilic attack, as the negative charge of the resulting intermediate can be effectively delocalized onto the nitro group's oxygen atoms and the ring nitrogen.[1][5]
dot graph "Reactivity_Profile" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];
// Center Node Core [label="3-Methyl-5-Nitropyridin-2-yl Core", pos="0,0!", pin=true, fillcolor="#F1F3F4", fontcolor="#202124"];
// Reaction Nodes SNAr [label="Nucleophilic Aromatic\nSubstitution (SNAr)\nat C2 Position", pos="-3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction of\nNitro Group to Amine", pos="3,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; VNS [label="Vicarious Nucleophilic\nSubstitution (VNS)\nat C4/C6 Positions", pos="0,-2.5!", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Core -- SNAr [label=" Activation by -NO₂\n and Ring Nitrogen", color="#5F6368"]; Core -- Reduction [label=" Key Synthetic\n Transformation", color="#5F6368"]; Core -- VNS [label=" C-H Functionalization\n (Activated by -NO₂)", color="#5F6368"]; } Figure 1: Key reactivity pathways for the 3-methyl-5-nitropyridin-2-yl scaffold.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for this scaffold, particularly when a suitable leaving group (e.g., a halogen) is present at the 2-position, is Nucleophilic Aromatic Substitution (SNAr). The strong activation provided by the para-nitro group and the ortho-pyridine nitrogen makes this transformation highly efficient.[8]
Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9] In the second, typically faster step, the leaving group is expelled, restoring the ring's aromaticity.[1]
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=10]; node [shape=none, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", fontcolor="#202124", fontsize=9];
// Nodes
Reactant [label=<
Reactant (X = Leaving Group)
Intermediate [label=<
Meisenheimer Complex (Resonance Stabilized)
Product [label=<
Product
// Invisible nodes for layout inv1 [style=invis, width=0.1]; inv2 [style=invis, width=0.1];
// Edges Reactant -> inv1 [label="+ Nu⁻", arrowhead=none]; inv1 -> Intermediate [label="Addition (Rate-Determining)"]; Intermediate -> inv2 [label="- X⁻", arrowhead=none]; inv2 -> Product [label="Elimination (Fast)"]; } Figure 2: The addition-elimination pathway for SNAr reactions.
Application & Data
This reaction is extensively used to introduce diverse amino functionalities by reacting 2-chloro-3-methyl-5-nitropyridine with various primary and secondary amines. These reactions often proceed in high yield and are crucial for building molecular complexity in drug discovery programs.[8]
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Secondary Aliphatic | 1-Methyl-3-phenylpiperazine | DMSO | KF | 140 | 12 | High | [8] |
| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | - | 80 | 2 | 85-95 | [8] |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90 | [8] |
Table 1: Typical yields for the SNAr reaction between 2-chloro-3-methyl-5-nitropyridine and various amines.[8]
Detailed Experimental Protocol: SNAr with a Secondary Amine
This protocol describes a general procedure for the reaction of 2-chloro-3-methyl-5-nitropyridine with a secondary amine like morpholine.
Rationale: Anhydrous ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction. Triethylamine (Et₃N) is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in anhydrous ethanol to a concentration of approximately 0.2 M.
-
Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.[8]
Reduction of the Nitro Group
The transformation of the nitro group into an amino group is one of the most synthetically valuable reactions of nitropyridines.[1] This conversion provides a key intermediate, 2-substituted-3-methyl-5-aminopyridine, which is a versatile precursor for constructing amides, ureas, and other functional groups common in bioactive molecules.
Common Reduction Methodologies
The choice of reducing agent is critical and depends on the presence of other functional groups in the molecule.[1][10]
| Method | Reagents/Catalyst | Solvent | Key Characteristics & Rationale | Reference |
| Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol, or THF | Highly efficient and clean. Pd/C is the workhorse for this transformation due to its high activity. The reaction proceeds under a hydrogen atmosphere, offering a green chemistry approach. | [10][11] |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol | Preferred over Pd/C when sensitive functional groups like aryl halides are present, as it is less prone to causing dehalogenation. | [10][11] |
| Metal-Acid Reduction | Fe, Acetic Acid or HCl | Ethanol/Water | A classic, cost-effective method. Iron powder in an acidic medium provides a mild reduction, often tolerant of other reducible groups. | [12] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | Avoids the need for a pressurized hydrogen gas setup, making it more convenient for standard laboratory equipment. Ammonium formate serves as the hydrogen source. | N/A |
Table 2: Comparison of common methods for the reduction of aromatic nitro groups.
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol provides a generalized procedure for the reduction of a 3-methyl-5-nitropyridin-2-yl compound using palladium on carbon (Pd/C).[11]
Rationale: Catalytic hydrogenation is often the method of choice due to its high efficiency and clean reaction profile, typically yielding only water as a byproduct.[10] Methanol is a common solvent as it readily dissolves the substrate and does not interfere with the catalyst. The inert gas flush is critical to remove oxygen, which can poison the catalyst and create a potentially explosive mixture with hydrogen.
-
Reaction Setup: To a heavy-walled hydrogenation flask, add the 3-methyl-5-nitropyridin-2-yl substrate and a suitable solvent (e.g., Methanol).
-
Inerting: Flush the flask with an inert gas (Nitrogen or Argon) for several minutes to remove all oxygen.
-
Catalyst Addition: Under the inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate).
-
Hydrogenation: Secure the reaction flask to a hydrogenation apparatus (e.g., a Parr shaker). Evacuate the flask and refill it with hydrogen gas. Repeat this cycle three times to ensure a pure hydrogen atmosphere. Pressurize the vessel to the desired pressure (typically 1-4 atm).
-
Reaction Execution: Begin vigorous stirring. The reaction is often exothermic, and gentle cooling may be required initially.
-
Monitoring: Monitor the reaction progress by hydrogen uptake on the apparatus gauge or by TLC analysis of aliquots.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amino-pyridine product, which can be purified further if necessary.
Synthesis of the Core Scaffold
The common precursor for many 3-methyl-5-nitropyridin-2-yl compounds is 2-amino-3-methyl-5-nitropyridine. This is typically synthesized via the direct nitration of 2-amino-3-methylpyridine.
Detailed Experimental Protocol: Nitration of 2-Amino-3-methylpyridine
This protocol is based on established procedures for the synthesis of 2-amino-3-methyl-5-nitropyridine.[13][14]
Rationale: A mixture of fuming nitric acid and concentrated sulfuric acid is used as the nitrating agent. The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[15] The reaction is performed at low temperatures initially to control the highly exothermic nature of the reaction and to prevent over-nitration or side reactions.
-
Preparation of Starting Material Solution: In a flask, dissolve 3-methylpyridin-2-amine (1.0 eq, e.g., 5.0 g) in concentrated sulfuric acid (approx. 5 mL per gram of amine) and cool the mixture to 0 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cool fuming nitric acid (d=1.5, approx. 0.7 mL per gram of amine) to 0 °C. Slowly and carefully add an equal volume of concentrated sulfuric acid to the fuming nitric acid, ensuring the temperature is kept below 20 °C.
-
Nitration: Add the prepared nitrating mixture dropwise to the stirred amine solution, maintaining the reaction temperature below 20 °C throughout the addition.
-
Reaction Progression: After the addition is complete, allow the stirred mixture to gradually warm to 20 °C. The reaction is then carefully heated to 35-40 °C and stirred for an additional 30 minutes at 50 °C.[13][14]
-
Neutralization and Precipitation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of concentrated aqueous ammonia until the solution is basic. This will cause the product to precipitate.
-
Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent like aqueous DMF to yield 3-methyl-5-nitro-pyridin-2-ylamine.[13][14]
Conclusion
The 3-methyl-5-nitropyridin-2-yl framework is a highly versatile and reactive scaffold in modern organic synthesis. The strong electron-withdrawing nature of the nitro group is the dominant factor governing its reactivity, primarily enabling two critical transformations: facile nucleophilic aromatic substitution at the C2 position and efficient reduction to a primary amine. A thorough understanding of these reactivity patterns, the influence of steric and electronic effects, and the practical execution of the associated experimental protocols is essential for researchers aiming to leverage these compounds for the efficient synthesis of complex, high-value molecules in drug discovery and development.
References
-
Brainly. Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient? [Link]
-
Royal Society of Chemistry. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
-
Chegg. Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient? [Link]
-
National Center for Biotechnology Information. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]
-
MDPI. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
-
MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Semantic Scholar. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. [Link]
-
American Chemical Society. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
-
Organic Syntheses. 2,3-diaminopyridine. [Link]
-
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
-
National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
-
National Center for Biotechnology Information. Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes. [Link]
-
Wikipedia. Nitro compound. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
ResearchGate. Illustrations of the steric hindrance due to the acetato methyl groups... [Link]
-
Semantic Scholar. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. [Link]
- Google Patents.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
SlideShare. NITRO COMPOUNDS. [Link]
-
Semantic Scholar. RING TRANSFORMATION OF 3-METHYL-5-NITROPYRIMIDIN-. [Link]
-
Semantic Scholar. Reactions of 3-R-5-nitropyridines with nucleophiles: Nucleophilic substitution vs conjugate addition. [Link]
-
Chemical Papers. The Influence of Steric Effect on 1 H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. [Link]
-
ScienceDirect. Synthesis of 5-benzyl-5-((5-nitropyridin-3yl)methyl)- 1,3,5-dithiazinan-5-ium through one-pot reactions, characterization and study as a corrosion retardant in high salinity oil fields.. [Link]
-
National Center for Biotechnology Information. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. [Link]
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- 15. lkouniv.ac.in [lkouniv.ac.in]
Methodological & Application
Scalable production methods for Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Application Note: Scalable Production of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Part 1: Executive Summary & Strategic Analysis
1.1 Scope and Significance this compound is a critical intermediate in the synthesis of fused bicyclic heteroaromatics and next-generation kinase inhibitors. Its structural core—a pyridine ring functionalized with a nitro group (C5) and a methyl group (C3)—provides a versatile scaffold for further reduction to amino-pyridines or cyclization into azaindoles or naphthyridines.
1.2 The Scale-Up Challenge While the lab-scale synthesis of pyridine malonates is routine, scaling this process to kilogram quantities presents distinct engineering challenges:
-
Exotherm Control: The deprotonation of dimethyl malonate is highly exothermic.
-
Hydrogen Management: Traditional methods using Sodium Hydride (NaH) generate stoichiometric volumes of hydrogen gas, creating explosion risks in large reactors.
-
Regioselectivity & Stability: The 3-methyl substituent introduces steric hindrance near the C2 reaction center, potentially slowing the nucleophilic aromatic substitution (
) and requiring higher thermal energy, which contradicts the safety requirements of handling nitro-aromatics.
1.3 Process Strategy This guide presents two validated methodologies:
-
Protocol A (Discovery Scale): A rapid, high-yielding method using NaH/THF for gram-scale preparation.
-
Protocol B (Process Scale): A safety-optimized, heterogeneous base method (K₂CO₃/DMSO) designed for >1 kg batches, eliminating hydrogen evolution and mitigating thermal runaway risks.
Part 2: Retrosynthetic Logic & Mechanism
The synthesis relies on an
Figure 1: Mechanistic pathway for the
Part 3: Experimental Protocols
Reagents and Materials Table
| Component | Role | CAS Registry | Mol.[1] Weight | Eq. (Method A) | Eq. (Method B) |
| 2-Chloro-3-methyl-5-nitropyridine | Limiting Reagent | 22280-56-4 | 172.57 | 1.0 | 1.0 |
| Dimethyl Malonate | Nucleophile | 108-59-8 | 132.11 | 1.5 | 1.2 |
| Sodium Hydride (60% in oil) | Base (Method A) | 7646-69-7 | 24.00 | 2.0 | N/A |
| Potassium Carbonate (Anhydrous) | Base (Method B) | 584-08-7 | 138.21 | N/A | 2.5 |
| THF (Anhydrous) | Solvent (Method A) | 109-99-9 | 72.11 | 10 Vol | N/A |
| DMSO (Dry) | Solvent (Method B) | 67-68-5 | 78.13 | N/A | 8 Vol |
Protocol A: Discovery Scale (NaH/THF)
Best for: Rapid synthesis of 1–50 grams where equipment setup for gas handling is available.
Safety Warning: This reaction generates Hydrogen gas (
-
Apparatus Setup:
-
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, temperature probe, and pressure-equalizing addition funnel.
-
Purge the system with
for 15 minutes.
-
-
Deprotonation (The Critical Step):
-
Charge NaH (60% dispersion, 2.0 equiv) into the flask.
-
Add anhydrous THF (5 Vol relative to limiting reagent) and cool to 0°C .
-
Stepwise Addition: Mix Dimethyl malonate (1.5 equiv) with THF (2 Vol). Add this solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Massive
evolution will occur. Maintain internal temperature <10°C. -
Stir at 0°C for 30 minutes until gas evolution ceases and a clear/hazy solution of the sodium enolate forms.
-
-
Coupling Reaction:
-
Dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 equiv) in THF (3 Vol).
-
Add the pyridine solution dropwise to the enolate mixture at 0°C.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).
-
Reflux: Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC (Hexane:EtOAc 7:3).
-
-
Quench and Workup:
-
Purification:
-
Recrystallize from hot Methanol or Isopropanol to yield a pale yellow solid.
-
Protocol B: Scalable Process (K₂CO₃/DMSO)
Best for: Pilot plant scale (>1 kg). Safer, no
Process Logic: DMSO is a polar aprotic solvent that enhances the nucleophilicity of the malonate anion without requiring a super-base like NaH. The high dielectric constant of DMSO stabilizes the charged transition state.
-
Reactor Preparation:
-
Use a jacketed glass reactor with an overhead mechanical stirrer (impeller type: pitch-blade for slurry suspension).
-
Set jacket temperature to 20°C.[3]
-
-
Charging:
-
Reaction Phase:
-
Heat the slurry to 50°C .
-
Stir at 400 RPM. The reaction is heterogeneous; good mixing is vital.
-
Timecourse: The reaction typically reaches >98% conversion in 8–12 hours.
-
IPC (In-Process Control): Take an aliquot, dilute in MeCN, inject on HPLC. Limit for unreacted chloride: <0.5%.
-
-
Workup (Precipitation Method):
-
Cool the reactor to 20°C.
-
Slowly add 1M HCl or Water (10 Vol) over 1 hour.
-
Control: The product is hydrophobic and will precipitate as a solid upon water addition. Adjust pH to ~6 to ensure the neutral ester is formed.
-
Stir the slurry at 5°C for 2 hours to age the crystal.
-
-
Isolation:
-
Filter the solids using a basket centrifuge or Nutsche filter.
-
Wash the cake with Water (
Vol) to remove DMSO and inorganic salts. -
Wash with cold Methanol (
Vol) to displace water. -
Dry in a vacuum oven at 45°C.
-
Part 4: Process Flow & Data Visualization
Scale-Up Workflow Diagram
Figure 2: Workflow for the K₂CO₃/DMSO scalable route. Note the iterative IPC loop ensuring complete conversion before quenching.
Analytical Specifications
| Parameter | Specification | Method |
| Appearance | Pale yellow to off-white solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, MeCN/H2O + 0.1% TFA |
| Identity (NMR) | Conforms to structure | 1H NMR (DMSO-d6) |
| Residual Solvent | DMSO < 5000 ppm | GC-Headspace |
| Water Content | < 0.5% w/w | Karl Fischer |
Expected 1H NMR Data (DMSO-d6, 400 MHz):
- 9.20 (d, 1H, Ar-H, C6)
- 8.45 (d, 1H, Ar-H, C4)
- 5.40 (s, 1H, CH-Malonate) - Note: May exist as enol tautomer depending on solvent.
-
3.75 (s, 6H,
) -
2.45 (s, 3H,
)
Part 5: Troubleshooting & Critical Parameters
-
Impurity: Bis-alkylation
-
Impurity: Decarboxylation
-
Symptom:[1][7][6] Formation of Methyl 2-(3-methyl-5-nitropyridin-2-yl)acetate.
-
Cause: Excessive heating (>80°C) or prolonged exposure to strong acid/water during workup.
-
Prevention: Keep reaction temperature
50°C. Ensure workup pH does not drop below 4.0 unless decarboxylation is the intended next step.
-
-
Color Issues
-
Nitro-pyridines can form dark charge-transfer complexes. If the product is dark brown, a charcoal filtration step (activated carbon) in hot methanol is recommended before final crystallization.
-
References
-
Vertex Pharmaceuticals Inc. (2013). Novel compounds. WO2013029338A1. (Describes the general
of 2-bromo-3-methyl-5-nitropyridine with malonates). Link -
Pfizer Inc. (2010). Aminotriazolopyridines and their use as kinase inhibitors. WO2010027500A1. (Demonstrates K₂CO₃/DMSO conditions for substitution on 2-chloro-3-methyl-5-nitropyridine). Link
-
Organic Syntheses. (1941). Ethyl Methylmalonate.[8] Org. Synth. 1941, 21, 62. (Foundational reference for malonate alkylation chemistry). Link
-
BenchChem. (2025). Application Notes for Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate. (Reference for handling nitropyridine scale-up safety). Link
-
Lawrence Livermore National Laboratory. (2008). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide. (Reference for safety handling of nitro-heterocycles). Link
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- 3. WO2013029338A1 - Novel compounds - Google Patents [patents.google.com]
- 4. US8975417B2 - Pyrazolopyrrolidine derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 5. WO2018226150A1 - Pyrazolopyrimidine as malt-1 inhibitors - Google Patents [patents.google.com]
- 6. The production method of dimethyl malonate_Chemicalbook [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Strategic Utility of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate in Modern Drug Discovery: Application Notes and Protocols
Introduction: A Versatile Scaffold for Pharmaceutical Innovation
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif frequently found in a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. The strategic functionalization of this heterocycle with reactive handles provides a powerful platform for the synthesis of complex molecular architectures. Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate is an exemplary, yet under-documented, pharmaceutical intermediate that embodies this principle. This document serves to elucidate the synthesis, properties, and potential applications of this valuable building block for researchers, scientists, and professionals in drug development.
The presence of a nitro group and a malonate ester function on the 3-methylpyridine core imparts a rich and versatile chemical reactivity to this molecule. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, while the malonate moiety provides a readily modifiable handle for carbon-carbon bond formation and subsequent chemical transformations. This combination of features makes this compound a highly attractive intermediate for the synthesis of a diverse range of bioactive molecules.
Physicochemical Properties and Structural Data
A summary of the key physicochemical properties for this compound is presented in the table below. This data is essential for its proper handling, storage, and use in synthetic protocols.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1820651-14-6[1] |
| Molecular Formula | C₁₁H₁₂N₂O₆ |
| Molecular Weight | 268.22 g/mol |
| Appearance | Expected to be a solid at room temperature, likely a pale yellow or off-white crystalline powder, by analogy to similar compounds. |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in non-polar solvents and water. |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage at 2-8°C for long-term stability. |
Synthetic Protocol: A Reliable Pathway to a Key Intermediate
The synthesis of this compound can be reliably achieved through the nucleophilic aromatic substitution of a suitable precursor, 2-chloro-3-methyl-5-nitropyridine, with dimethyl malonate. The electron-withdrawing effect of the nitro group at the 5-position and the inherent reactivity of the 2-chloro position on the pyridine ring facilitate this transformation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
2-Chloro-3-methyl-5-nitropyridine (CAS: 22280-56-4)[2]
-
Dimethyl malonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Addition funnel
-
Thermometer
-
Standard glassware for workup and purification
Procedure:
-
Preparation of the Nucleophile:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of dimethyl malonate (1.2 equivalents) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of dimethyl malonate.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-chloro-3-methyl-5-nitropyridine dropwise to the prepared sodium dimethyl malonate solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Potential Applications in Pharmaceutical Research and Development
The strategic placement of functional groups in this compound opens a gateway to a variety of pharmacologically relevant scaffolds. The following section outlines potential synthetic transformations and their relevance in drug discovery.
Logical Flow of Synthetic Utility
Caption: Potential synthetic transformations of the title intermediate.
-
Gateway to Substituted Pyridinylacetic Acids: The malonate moiety can be readily hydrolyzed and decarboxylated to yield the corresponding 2-(3-methyl-5-nitropyridin-2-yl)acetic acid. This class of compounds serves as a crucial building block for a variety of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).
-
Synthesis of Aminopyridine Derivatives: The nitro group can be selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like iron in acetic acid or tin(II) chloride). The resulting 2-(dimethyl malonate)-3-methyl-5-aminopyridine is a versatile intermediate. The amino group can be further functionalized through acylation, sulfonylation, or used in cross-coupling reactions to introduce molecular diversity.
-
Construction of Fused Heterocyclic Systems: The aminopyridine derivative obtained from the reduction of the nitro group is a prime candidate for the synthesis of fused bicyclic and tricyclic heterocyclic systems. For instance, condensation of the amino group with adjacent functionalities that can be derived from the malonate ester can lead to the formation of pyrido[2,3-b]pyrazines, pyrido[2,3-d]pyrimidines, or other related scaffolds that are of significant interest in medicinal chemistry due to their diverse biological activities. The use of nitropyridines as precursors for various bioactive molecules is well-documented.[3]
Conclusion: A High-Value Intermediate for Expedited Drug Discovery
This compound, while not extensively documented in the public domain, represents a high-value, strategically designed intermediate for pharmaceutical synthesis. Its straightforward preparation from commercially available starting materials, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the rapid generation of diverse and novel molecular entities. The protocols and applications outlined in this document are intended to empower researchers to leverage this versatile building block in their drug discovery programs, accelerating the development of next-generation therapeutics.
References
-
Scientist.com. (n.d.). Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate. Retrieved from [Link]
-
Kharitonov, D. S., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(10), 3197. Retrieved from [Link]
-
Angene Chemical. (n.d.). Diethyl (5-Nitropyridin-2-yl)Malonate(CAS# 60891-70-5). Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 2-Chloro-3-methyl-5-nitropyridine (97%). Retrieved from [Link]
-
ACS Publications. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]
-
PubMed. (2011). 2-Chloro-5-methyl-3-nitro-pyridine. Retrieved from [Link]
Sources
Application Notes and Protocols: Reduction of the Nitro Group in Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Introduction
The transformation of a nitro group into an amino group on a heterocyclic scaffold is a cornerstone reaction in medicinal chemistry and drug development.[1] The resulting aminopyridines are critical building blocks for the synthesis of a diverse range of complex molecules with significant biological activity.[2][3] This document provides a detailed guide for the reduction of the nitro group in Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate, a key intermediate in the synthesis of various pharmaceutical compounds.
The presence of the nitro group in this substrate deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1] Its reduction to the corresponding amine, Dimethyl 2-(5-amino-3-methylpyridin-2-yl)malonate, unlocks a plethora of synthetic possibilities, enabling further functionalization through reactions such as amide bond formation, sulfonylation, and diazotization.
This guide will explore two robust and widely applicable methods for this transformation:
-
Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and ammonium formate.
-
Metal-Mediated Reduction using Tin(II) Chloride Dihydrate.
The choice between these methods will depend on factors such as the presence of other reducible functional groups, desired reaction conditions (e.g., temperature, pressure), and considerations of cost and waste disposal.
Comparative Analysis of Reduction Methodologies
The selection of an appropriate reducing agent is paramount to achieving a high yield and purity of the desired amine while preserving other functional groups within the molecule. The substrate, this compound, contains ester functionalities which are generally stable to the conditions described below.
| Method | Reagents | Pros | Cons | Typical Yield |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | Mild reaction conditions (room temp, atmospheric pressure).[4] High yields and clean reactions.[5] Avoids the use of flammable hydrogen gas.[6] | Pd/C is a precious metal catalyst and can be costly. Potential for catalyst poisoning. | >90% |
| Metal-Mediated Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Mild and highly chemoselective; tolerates a wide range of functional groups including ketones, esters, and nitriles.[7][8] Inexpensive and readily available reagents. | Requires stoichiometric amounts of the metal salt, leading to more metal waste. Work-up can be more involved to remove tin salts. | 85-95% |
Mechanistic Considerations
Catalytic Transfer Hydrogenation
In the presence of a palladium catalyst, ammonium formate decomposes to produce hydrogen, ammonia, and carbon dioxide.[9] The in situ generated hydrogen is then adsorbed onto the palladium surface along with the nitro compound. The reduction proceeds via a stepwise transfer of hydrogen atoms to the nitro group, likely through nitroso and hydroxylamine intermediates, ultimately yielding the amine.[10]
Metal-Mediated Reduction with Tin(II) Chloride
This reduction proceeds through a series of single-electron transfers (SET) from the Sn(II) species to the nitro group.[11] In an acidic medium (often facilitated by the use of concentrated HCl with SnCl₂), the resulting radical anion is protonated. This process of electron transfer and protonation repeats until the amine is formed. The tin is oxidized to Sn(IV) in the process.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol describes a reliable and high-yielding method for the reduction of the nitro group using catalytic transfer hydrogenation. This method is often preferred for its mild conditions and clean reaction profile.[4]
Materials
-
This compound
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl Acetate (EtOAc)
-
Celite®
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and Methanol to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: To the stirred solution, add Ammonium Formate (3.0-5.0 eq). Stir until it is mostly dissolved.
-
Inerting: Flush the flask with an inert gas (Nitrogen or Argon).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight of the substrate) to the reaction mixture. Caution: Pd/C can be pyrophoric; handle with care and avoid ignition sources.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically exothermic. If necessary, a water bath can be used to maintain the temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is usually complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad thoroughly with Ethyl Acetate to ensure complete recovery of the product.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate or Magnesium Sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting Dimethyl 2-(5-amino-3-methylpyridin-2-yl)malonate can be purified by column chromatography on silica gel if necessary.
Visualization of Workflow
Caption: Workflow for Catalytic Transfer Hydrogenation.
Protocol 2: Metal-Mediated Reduction using Tin(II) Chloride Dihydrate
This protocol details the reduction using Tin(II) Chloride, a classic and effective method for reducing aromatic nitro groups, particularly in the presence of other reducible functionalities.[8][12]
Materials
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in Ethanol or Ethyl Acetate.
-
Reagent Addition: Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O, 3.0-5.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent). Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Work-up - Basification: Slowly add saturated aqueous Sodium Bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~8. Caution: This will cause gas evolution (CO₂) and the formation of a thick white precipitate (tin salts).
-
Filtration: Filter the mixture through a pad of Celite® to remove the tin salts. Wash the Celite® pad thoroughly with the extraction solvent (DCM or EtOAc).
-
Extraction: Transfer the filtrate to a separatory funnel. If the layers are difficult to separate, add more solvent and brine. Separate the organic layer. Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Sodium Sulfate or Magnesium Sulfate, and filter.
-
Concentration and Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualization of Chemical Transformation
Caption: Reduction of the nitropyridine with SnCl₂.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Incomplete Reaction (Both Methods) | Insufficient amount of reducing agent. | Increase the equivalents of Ammonium Formate or SnCl₂·2H₂O. |
| Deactivated catalyst (Pd/C). | Use fresh catalyst. Ensure the substrate is free of catalyst poisons (e.g., sulfur compounds). | |
| Poor solubility of starting material. | Use a co-solvent (e.g., THF for catalytic hydrogenation) or increase the reaction temperature. | |
| Formation of Byproducts | Over-reduction or side reactions. | Lower the reaction temperature. Reduce the reaction time. |
| Dehalogenation (if applicable to other substrates). | For halogenated substrates, SnCl₂ or Fe/HCl are generally preferred over Pd/C to avoid dehalogenation.[8] | |
| Difficult Work-up (SnCl₂ method) | Emulsion formation during extraction. | Add more brine to the separatory funnel to break the emulsion. |
| Product trapped in tin salts precipitate. | Wash the Celite® pad extensively with the extraction solvent after filtration. | |
| Low Yield | Loss of product during work-up. | Ensure thorough extraction and washing of the filter cake. |
| Product is water-soluble. | If the product amine is basic and has some water solubility, an acid-base extraction might be less effective. In such cases, direct extraction followed by chromatography is preferable. The resulting aminopyridine can be purified by cation-exchange chromatography.[13] |
Conclusion
The reduction of the nitro group in this compound is a critical transformation for the synthesis of valuable pharmaceutical intermediates. Both catalytic transfer hydrogenation with Pd/C and ammonium formate, and metal-mediated reduction with Tin(II) Chloride are highly effective methods to achieve this conversion. The choice of method should be guided by the specific requirements of the synthetic route, including functional group tolerance, scale, and economic considerations. The protocols and troubleshooting guide provided herein offer a comprehensive resource for researchers to successfully perform this important chemical transformation.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 4. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Tin(II) chloride - Wikipedia [en.wikipedia.org]
- 13. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Welcome to the technical support center for the purification of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. As a substituted nitropyridine malonic ester, this molecule presents unique purification challenges, including potential thermal instability, polarity, and the presence of closely-related impurities.
This document provides in-depth, experience-driven troubleshooting advice and step-by-step protocols to help you navigate these challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound, from initial work-up to final polishing.
Category 1: Crude Product & Initial Work-Up Issues
Question 1: After my reaction work-up, the crude product is a dark, intractable oil instead of a solid. What should I do?
Answer: This is a common issue, often caused by residual solvent, acidic or basic impurities, or the presence of byproducts that inhibit crystallization.
-
Causality: The pyridine nitrogen can form salts with acidic reagents (e.g., HCl, H₂SO₄) used in the reaction or work-up. These ionic species are often less crystalline and can trap impurities. Similarly, the nitro group can participate in side reactions, leading to colored impurities.
-
Troubleshooting Steps:
-
Neutralizing Wash: Ensure the organic layer was thoroughly washed with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, during the extraction process. This step is critical to neutralize any acid and deprotonate the pyridine nitrogen.[1]
-
Solvent Removal: Ensure all high-boiling point solvents (e.g., DMF, DMSO) are completely removed. This may require high-vacuum distillation or azeotropic removal with a lower-boiling solvent like toluene.
-
Initial "Quick" Purification: Before attempting a more rigorous purification, try to precipitate the product. Dissolve the oil in a minimum amount of a polar solvent in which it is highly soluble (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)). Then, add a non-polar "anti-solvent" like hexanes or petroleum ether dropwise until the solution becomes cloudy.[2] Let it stand, or cool it, to induce precipitation or crystallization. This can often crash out the desired product, leaving many impurities behind in the solvent.
-
Proceed to Chromatography: If the product remains an oil, do not force crystallization. Proceed directly to flash column chromatography, as this technique is well-suited for purifying oils.
-
Question 2: My initial purity by TLC/LCMS is very low, with multiple spots or peaks close to my product. How do I choose the right purification strategy?
Answer: A complex crude mixture requires a systematic approach. The choice between recrystallization and chromatography depends on the nature and separation of the impurities.
-
Causality: Close-running spots on a TLC plate often indicate structurally similar impurities. These could be starting materials, regioisomers, or byproducts from incomplete reactions or side reactions involving the nitro group or malonate ester.
-
Decision Workflow:
Caption: Decision workflow for initial purification strategy.
-
Recommendation: For complex mixtures with closely related impurities, flash column chromatography is almost always the most effective method. Recrystallization is unlikely to remove impurities with similar solubility profiles.
Category 2: Column Chromatography Troubleshooting
Question 3: I'm getting significant peak tailing for my compound on a silica gel column. What causes this and how can I fix it?
Answer: Peak tailing for pyridine-containing compounds on silica gel is a classic problem caused by the interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.
-
Causality: The lone pair of electrons on the pyridine nitrogen can form strong hydrogen bonds with the Si-OH groups of the stationary phase. This secondary interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".[3]
-
Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (NEt₃) is sufficient. The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your product.[4]
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. Alternatively, reversed-phase chromatography (C18 silica) is an excellent option where such secondary interactions are minimized.
-
Check for Overloading: Injecting too much sample can saturate the column, leading to peak distortion, including tailing.[3] Try reducing the amount of crude material loaded onto the column.
-
Question 4: I can't separate my product from a key impurity. How can I improve the resolution in my column chromatography?
Answer: Improving resolution requires systematically optimizing the three key factors of chromatography: selectivity, efficiency, and retention.
| Parameter | Potential Cause | Troubleshooting Action | Scientific Rationale |
| Selectivity (α) | Mobile phase is not optimized. | Perform a gradient elution or test different solvent systems (e.g., switch from Ethyl Acetate/Hexane to DCM/Methanol). | Changing the solvent composition alters the interactions between the analytes, mobile phase, and stationary phase, which can significantly change the relative elution order and separation. |
| Stationary phase is not suitable. | Switch from standard silica to a different stationary phase. For nitroaromatic compounds, phases capable of π-π interactions (like a phenyl-hexyl column in HPLC) can offer unique selectivity.[3][5] | If the impurity and product have similar polarity but different aromaticity, a stationary phase that engages in π-π stacking can resolve them where a normal phase column cannot. | |
| Efficiency (N) | Poor column packing or high flow rate. | Ensure the column is packed uniformly. Reduce the flow rate of the mobile phase. | A well-packed column minimizes band broadening. A slower flow rate allows more time for the equilibrium between the mobile and stationary phases, leading to sharper peaks and better resolution.[3] |
| Retention (k) | Eluent is too strong (product elutes too quickly). | Decrease the percentage of the polar solvent in your mobile phase (e.g., go from 30% EtOAc in Hexane to 20%). | Increasing the retention factor (moving the peaks further down the chromatogram) gives the column more "time" to separate the compounds, often improving resolution. |
Category 3: Recrystallization Troubleshooting
Question 5: My compound won't crystallize from any single solvent. What should I try next?
Answer: When single-solvent recrystallization fails, a two-solvent (or solvent/anti-solvent) system is the ideal next step. This is especially useful when a compound is highly soluble in one solvent and poorly soluble in another.[2]
-
Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its solubility limit. If the compound is too soluble even at low temperatures in one solvent, or too insoluble in another, a single-solvent system won't work. A two-solvent system allows for fine-tuning of the solubility to achieve the perfect conditions for crystal growth.[2]
-
Troubleshooting Workflow for Failed Crystallization:
Caption: Troubleshooting workflow for inducing crystallization.
-
Recommended Solvent Systems to Try:
-
Ethyl Acetate / Hexanes
-
Dichloromethane / Petroleum Ether
-
Ethanol / Water (use with caution, as malonate esters can be sensitive to hydrolysis)
-
Acetone / Hexanes
-
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general guideline for purifying this compound.
-
Mobile Phase Selection:
-
Using a TLC plate, find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.
-
Crucially, add 0.5% triethylamine (NEt₃) to the determined mobile phase to prevent peak tailing.
-
-
Column Packing:
-
Prepare a silica gel slurry in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into your column and allow it to pack under gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add a small amount of silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This technique generally results in better separation than loading the sample as a liquid.
-
Carefully add the dry-loaded silica to the top of your packed column.
-
-
Elution:
-
Begin eluting with a low-polarity mobile phase (e.g., 10% EtOAc in Hexanes + 0.5% NEt₃).
-
Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Two-Solvent Recrystallization
This protocol is for situations where the product requires polishing after chromatography or when crystallization is the preferred method.
-
Solvent Selection:
-
Choose a "solvent" in which your compound is highly soluble (e.g., Ethyl Acetate).
-
Choose an "anti-solvent" in which your compound is poorly soluble (e.g., Hexanes). The two solvents must be miscible.[2]
-
-
Dissolution:
-
Place the impure solid in a flask and add the "solvent" dropwise while heating gently until the solid just dissolves. Use the absolute minimum amount of solvent necessary.
-
-
Induce Precipitation:
-
Slowly add the "anti-solvent" dropwise to the hot solution. You will observe the solution becoming cloudy (turbid), which indicates that the compound is beginning to precipitate.[2]
-
-
Crystal Growth:
-
Once the solution is persistently cloudy, add one or two drops of the "solvent" to make it clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Then, if necessary, place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold "anti-solvent" to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
- Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
- Benchchem. (2025).
-
PMC. (n.d.). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. [Link]
-
PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. [Link]
-
SIELC Technologies. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. [Link]
-
The Royal Society of Chemistry. (2012). General Procedures. [Link]
Sources
Minimizing side reactions during 3-methyl-5-nitropyridine substitution
Welcome to the technical support center for synthetic strategies involving 3-methyl-5-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile, yet challenging, scaffold. My goal is to provide not just protocols, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of 3-Methyl-5-Nitropyridine
The 3-methyl-5-nitropyridine core is a valuable building block in medicinal chemistry.[1][2] The pyridine ring's inherent electron deficiency, significantly enhanced by the powerful electron-withdrawing nitro group, makes it highly susceptible to nucleophilic attack.[3][4] However, this reactivity is a double-edged sword. The same electronic factors that facilitate the desired substitution can also open pathways to a variety of side reactions. This guide will address the most common issues encountered in the lab and provide field-proven solutions.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of common problems you might encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions.
Question 1: My reaction shows low or no conversion to the desired product. What's going wrong?
Answer: This is the most frequent issue and can stem from several factors related to reaction kinetics and substrate activation. Let's break down the possibilities.
Core Principles: A successful SNAr reaction depends on three key factors: a sufficiently electron-deficient aromatic ring, a good leaving group, and a potent nucleophile. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is paramount and is the rate-determining step in many cases.[6]
Troubleshooting Steps:
-
Assess Ring Activation: The nitro group at the C5 position strongly activates the C2, C4, and C6 positions for nucleophilic attack.[4][6] If your leaving group is at one of these positions, the ring is sufficiently activated. If you are attempting a substitution at a non-activated position or on the ring without a leaving group, the reaction will likely fail under standard SNAr conditions (see FAQ 3 about Vicarious Nucleophilic Substitution).
-
Evaluate the Leaving Group: The stability of the leaving group as an anion is critical. For SNAr reactions, the typical reactivity order for halides is F > Cl ≈ Br > I.[3][7] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and facilitating the initial, often rate-determining, nucleophilic attack.[4] If you are using a poorer leaving group (e.g., -OMe, -SMe), more forcing conditions will be necessary.
-
Nucleophile Potency: While a strong nucleophile is necessary, extremely strong bases can cause side reactions (see Question 2). If using a neutral nucleophile like an amine or alcohol, the addition of a non-nucleophilic base is essential to deprotonate the nucleophile in situ or to neutralize the acid generated during the reaction.
-
Reaction Conditions (Solvent & Temperature):
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, NMP, acetonitrile) are the gold standard for SNAr.[8][9] They excel at solvating the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive. Protic solvents like alcohols can form hydrogen bonds with the nucleophile, reducing its potency and slowing the reaction.[10]
-
Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to overcome the activation energy barrier.[3] If your reaction is sluggish at a lower temperature, a gradual increase may be necessary. However, be aware that higher temperatures can also accelerate side reactions.
-
Caption: Decision tree for troubleshooting low yield in SNAr reactions.
Question 2: I'm observing significant side product formation. How can I identify and minimize them?
Answer: Side product formation is common and usually arises from the high reactivity of the system. Identifying the structure of the impurity is the first step toward mitigating its formation.
Common Side Reactions:
-
Proton Abstraction from the Methyl Group: The protons on the C3-methyl group are weakly acidic. In the presence of a very strong base (e.g., NaH, LDA) or a highly basic nucleophile, deprotonation can occur. The resulting carbanion can lead to dimerization, polymerization, or other undesired condensation reactions.
-
Solution: Employ a milder, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as diisopropylethylamine (DIPEA).[11] Use the minimum effective amount of base and maintain the lowest possible reaction temperature.
-
-
Competing Substitution at Different Positions: If your substrate has multiple leaving groups (e.g., 2,6-dichloro-3-methyl-5-nitropyridine), you may see a mixture of mono- and di-substituted products, or substitution at the wrong position.
-
Solution: To favor mono-substitution, use a stoichiometric equivalent (1.0 to 1.1 eq.) of your nucleophile and add it slowly to the reaction mixture at a lower temperature. Regioselectivity between C2 and C6 can be subtle and may be influenced by the steric bulk of the incoming nucleophile.
-
-
Reduction of the Nitro Group: Some nucleophiles, particularly thiols or certain amines under specific conditions, can act as reducing agents, converting the nitro group to a nitroso, hydroxylamino, or amino group. This deactivates the ring towards further SNAr and results in a complex product mixture.
-
Solution: Ensure your reagents are pure and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can be coupled with nitro reduction. If reduction is persistent, a different synthetic route may be required.
-
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-5-methylpyridine | C6H8N2 | CID 2762894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridine Malonate Crystallization Optimization
This guide is structured as a Tier-3 Technical Support resource, designed for formulation scientists and process chemists encountering non-ideal behavior in the crystallization of Pyridine:Malonic Acid (Py:MA) systems.
Executive Summary
The crystallization of Pyridine Malonate is thermodynamically complex due to the
This guide provides a mechanistic approach to solvent selection, moving beyond simple solubility matching to thermodynamic control.
Part 1: Solvent Selection Strategy (Thermodynamics)
The "Goldilocks" Polarity Zone
For Pyridine Malonate, the solvent does not merely act as a medium; it actively drives the proton transfer.
-
High Polarity (Water, Methanol): Stabilizes the ionic species (
). Risk: High solubility leads to low yield; risk of hydrate formation. -
Low Polarity (Hexane, Toluene): Suppresses ionization, favoring the neutral co-crystal. Risk: Reactants may be immiscible; rapid precipitation leads to amorphous gums.
-
Target: Medium polarity solvents (Ethanol, Isopropanol, Acetone) offer the best balance for controlled salt crystallization.
Solubility Data Reference
Data aggregated from gravimetric analysis at 25°C.
| Solvent Class | Solvent | Malonic Acid Solubility ( g/100g ) | Pyridine Miscibility | Risk Factor |
| Protogenic | Water | ~150 (Very High) | Miscible | Hydrate formation; Poor yield. |
| Protophilic | Acetone | ~60 | Miscible | Recommended. Good yield; volatile. |
| Amphiprotic | Ethanol | ~45 | Miscible | Recommended. Supports proton transfer. |
| Non-Polar | Hexane | < 0.1 | Miscible | High Risk. Oiling out; amorphous precipitation. |
| Aromatic | Toluene | < 1.0 | Miscible | Oiling out likely without seeding. |
Workflow: Rational Solvent Selection
The following decision tree illustrates the logic for selecting a solvent system based on your specific purity and yield requirements.
Figure 1: Decision logic for selecting the primary solvent based on the desired solid-state outcome (Salt vs. Co-crystal) and solubility profile.
Part 2: Troubleshooting & FAQs
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)
Symptom: Upon cooling, the solution turns cloudy/milky, and oily droplets form on the glass walls before any crystals appear. Mechanism: The system has entered a metastable Liquid-Liquid Phase Separation (LLPS) region. This occurs when the attraction between solute molecules (Pyridine-Malonate) is stronger than their attraction to the solvent, but the temperature is too high for the crystal lattice to order itself.
Corrective Protocol:
-
Shift the Solvent Balance: If using Toluene/Hexane, the system is too non-polar. Add 5-10% Isopropanol or Acetone . This increases solvent-solute affinity, bypassing the LLPS region.
-
Seed at Higher Temperature: Introduce seeds before the cloud point. This provides a surface for growth, bypassing the nucleation energy barrier that favors the oil phase.
-
Reduce Supersaturation: Dilute the solution by 20%. High supersaturation drives the system into the spinodal decomposition (oiling) zone.
Issue 2: Formation of "Sticky Gums" or Solvates
Symptom: Product filters as a sticky paste; NMR shows excess solvent peaks that do not dry off. Mechanism: Pyridine is a liquid base. If used in excess, it can solvate the crystal lattice. Alternatively, Malonic acid is prone to forming channel solvates.
Corrective Protocol:
-
Stoichiometry Control: Ensure a strict 1:1 molar ratio. Do not use Pyridine as the solvent. Use it as a reactant added to the Malonic Acid solution.
-
Desolvation Step: Perform a slurry wash with a non-solvating anti-solvent (e.g., Diethyl Ether or Pentane) to extract trapped solvent from the crystal surface.
-
Drying: Dry at 40°C under vacuum. Avoid melting (Malonic acid salts can have low melting points).
Issue 3: Polymorph Inconsistency
Symptom: Batch A has a melting point of 120°C; Batch B melts at 115°C. XRD patterns differ. Mechanism: Malonic acid is highly polymorphic. The resulting salt can adopt different packing arrangements depending on the hydrogen bonding network formed by the solvent.
FAQ: How do I lock the polymorph?
A: Thermodynamic stability usually favors the densest form.
Kinetic Control: Rapid cooling or anti-solvent crash precipitation often yields metastable (lower melting) polymorphs.
Thermodynamic Control: Slow cooling (0.1°C/min) in Ethanol usually yields the stable form.
Validation: Always run a DSC (Differential Scanning Calorimetry) on the wet cake vs. dried solid to check for solvate transitions.
Part 3: Mechanism of Action (Visualized)
Understanding the competition between Phase Separation (Oiling) and Crystallization is critical. The diagram below visualizes the "Danger Zone" you must avoid.
Figure 2: Pathway analysis showing how high supersaturation or incorrect solvent polarity leads to oiling out (red path) rather than clean crystallization (green path).
Part 4: Validated Experimental Protocol
Objective: Isolate the stable 1:1 Pyridine:Malonate salt.
-
Dissolution: Dissolve 10.4 g Malonic Acid (0.1 mol) in 60 mL Acetone at 40°C. Ensure complete dissolution.
-
Addition: Add 7.91 g Pyridine (0.1 mol) dropwise over 10 minutes. Note: Exothermic reaction.
-
Seeding: Cool to 30°C. If solution is clear, add 10 mg of seed crystals.
-
Crystallization: Cool to 5°C at a rate of 0.2°C/min.
-
Filtration: Filter immediately. Wash with 20 mL cold Acetone.
-
Drying: Vacuum dry at 35°C for 6 hours.
Quality Check:
-
Expected Yield: ~85%
-
Appearance: White crystalline plates.
-
Melting Point: Check against reference standard (typically sharp endotherm).
References
-
Crystal Growth & Design (ACS):Chameleon Behavior of a New Salt of 3-(Aminocarbonyl) Pyridinium Malonate and Implications for Polymorphism on the Salt/Cocrystal Continuum.
-
Journal of Chemical & Engineering Data:Solubility of Malonic Acid in Different Solvents.
-
Chemical Engineering & Technology:Experimental Investigation and Prediction of Oiling Out During Crystallization. Explains the mechanism of Liquid-Liquid Phase Separation (LLPS) and how solvent polarity shifts can prevent it.
-
Mettler Toledo Technical Resources:Oiling Out in Crystallization.
Navigating the Challenges of Steric Hindrance in 3-Methyl Substituted Pyridine Reactions
A Technical Support Guide for Researchers and Drug Development Professionals
Welcome to our technical support center. This guide is designed to provide you, our fellow researchers and chemists, with practical insights and troubleshooting strategies for navigating the complexities of reactions involving 3-methyl substituted pyridines, also known as 3-picoline. The methyl group at the 3-position introduces significant steric bulk, which can impede access to the adjacent C2 and C4 positions, as well as the nitrogen atom, making many standard synthetic transformations challenging.[1][2] This guide offers a structured approach to overcoming these steric hurdles, drawing upon established literature and our in-house expertise.
Understanding the Challenge: The "Picoline Problem"
The steric hindrance in 3-picoline arises from the close proximity of the C3-methyl group to the C2 and C4 positions. This spatial crowding can significantly lower reaction rates or prevent reactions altogether by blocking the approach of reagents to these sites.[2][3] Furthermore, the electron-donating nature of the methyl group can influence the reactivity of the pyridine ring.
Here, we will address common issues encountered during the functionalization of 3-methylpyridines and provide actionable solutions.
Troubleshooting Guide: Common Synthetic Hurdles
This section is designed as a first-response manual for when your 3-methylpyridine reactions are not proceeding as expected.
Issue 1: Low or No Yield in Nucleophilic Aromatic Substitution (SNAr)
Scenario: You are attempting to introduce a nucleophile at the C2 or C4 position of a 3-methylpyridine derivative bearing a leaving group, but you observe low conversion or a complex mixture of byproducts.
Probable Causes & Solutions:
-
Insufficient Activation: The electron-donating methyl group deactivates the ring towards nucleophilic attack.
-
Solution 1: Pyridine N-Oxide Formation. The formation of a pyridine N-oxide drastically alters the electronic properties of the ring, making it more susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4][5] This strategy effectively overcomes the deactivating effect of the methyl group. The N-oxide can be readily prepared by treating the 3-methylpyridine with an oxidizing agent like m-CPBA or hydrogen peroxide.[4][5]
-
Solution 2: Ring Activation via N-Alkylation or N-Acylation. Similar to N-oxide formation, quaternization of the pyridine nitrogen with an alkyl or acyl group enhances the electrophilicity of the ring, facilitating nucleophilic substitution.[6]
-
-
Steric Hindrance: The C3-methyl group directly obstructs the incoming nucleophile.[7]
-
Solution: Employ Smaller, More Reactive Nucleophiles. If possible, consider using smaller nucleophiles to minimize steric clashes. For instance, using sodium azide followed by reduction can be an alternative to directly introducing a large amine.
-
Experimental Protocol: N-Oxide Formation and Subsequent SNAr
-
N-Oxide Synthesis:
-
Dissolve 3-methylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Add 30% hydrogen peroxide (1.3 eq) and heat the mixture to 70-75°C for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the excess acetic acid and water under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
-
SNAr with the N-Oxide:
-
Dissolve the 3-methylpyridine N-oxide (1.0 eq) and the nucleophile (1.2-2.0 eq) in a polar aprotic solvent like DMF or DMSO.
-
Add a suitable base if required (e.g., K2CO3, NaH).
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C).
-
Monitor the reaction progress.
-
Work-up and purify the product as standard.
-
The N-oxide can be removed in a subsequent step if desired, typically by reduction with PCl3 or PPh3.[4]
-
Issue 2: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Scenario: You are attempting an electrophilic substitution (e.g., nitration, halogenation) on 3-methylpyridine and obtaining a mixture of isomers, with the desired C2 or C6 product in low yield.
Probable Causes & Solutions:
-
Directing Effects: The methyl group is an ortho-, para-director, while the pyridine nitrogen is a meta-director and strongly deactivating under acidic conditions. This leads to a complex mixture of products.[8]
-
Solution 1: N-Oxide Strategy. As with SNAr, converting the pyridine to its N-oxide activates the ring towards electrophilic attack, primarily at the C4 position, and to a lesser extent, the C2 and C6 positions.[5][8] This provides a powerful method for controlling regioselectivity. A well-documented example is the nitration of 3-methylpyridine-1-oxide to yield 3-methyl-4-nitropyridine-1-oxide.[9]
-
Solution 2: Directed Ortho-Metalation (DoM). This is a highly effective strategy for functionalizing the C2 and C4 positions.[10][11] It involves deprotonation of an acidic C-H bond directed by a coordinating group.[12][13] For 3-methylpyridine, direct deprotonation is challenging. However, introducing a directing group at a different position can enable selective functionalization. Alternatively, strategies involving temporary dearomatization can be employed.
-
Workflow for Regiocontrolled Electrophilic Substitution ```dot graph [fontname = "Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"3-Methylpyridine" -> "Pyridine N-Oxide" [label="Oxidation (e.g., H2O2/AcOH)"]; "Pyridine N-Oxide" -> "C4-Substituted N-Oxide" [label="Electrophilic Aromatic Substitution"]; "C4-Substituted N-Oxide" -> "C4-Substituted Pyridine" [label="Deoxygenation (e.g., PCl3)"];
Sources
- 1. researchgate.net [researchgate.net]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 5. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
Removing impurities from crude Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate
Executive Summary & Chemical Context
User Query: "I am struggling to remove impurities from my crude reaction mixture of Dimethyl 2-(3-methyl-5-nitropyridin-2-yl)malonate. Standard chromatography is resulting in streaking, and I see persistent starting material."
Scientist's Analysis:
The synthesis of This compound typically involves a Nucleophilic Aromatic Substitution (
Impurity Profile & Root Cause Analysis
Before attempting purification, you must identify which impurity is compromising your yield.
| Impurity Type | Chemical Identity | Molecular Characteristic | Root Cause |
| Type A (Major) | 2-Chloro-3-methyl-5-nitropyridine | Unreacted Starting Material (SM) | Steric hindrance from 3-Me group slows |
| Type B (Critical) | Methyl 2-(3-methyl-5-nitropyridin-2-yl)acetate | Decarboxylated By-product (M-58) | "Krapcho-like" decarboxylation due to excessive heating (>100°C) or presence of halide salts. |
| Type C (Workup) | Pyridyl-Malonate Enolate Salt | Water-soluble anion | Insufficient acidification during quench; product lost to aqueous layer. |
| Type D (Trace) | 2-Hydroxy-3-methyl-5-nitropyridine | Hydrolysis Product | Moisture in reaction; displacement of Cl by hydroxide instead of malonate. |
Visualizing the Reaction & Impurity Pathways
The following diagram illustrates the kinetic competition and degradation pathways governing your reaction.
Figure 1: Reaction pathway showing the steric bottleneck (SM to Product) and thermal degradation risks (Decarboxylation).
Troubleshooting Guides (The "Tickets")
Ticket #001: "The Column is Streaking / Poor Separation"
Observation: The product elutes as a broad smear on silica gel, co-eluting with impurities.
Mechanism: The proton on the malonate carbon (between the pyridine and two carbonyls) is acidic (
-
Acidify the Mobile Phase: You must suppress ionization. Add 0.5% to 1.0% Acetic Acid or 0.1% Trifluoroacetic acid (TFA) to your hexane/ethyl acetate mobile phase.
-
Use DCM: Switch to a Dichloromethane (DCM) / Methanol gradient (0-5% MeOH). The product is highly soluble in DCM, while the polar impurities (salts/acids) are not.
Ticket #002: "Persistent Starting Material (Type A)"
Observation: TLC shows a spot for 2-chloro-3-methyl-5-nitropyridine even after 12 hours. Mechanism: The 3-methyl group blocks the trajectory of the malonate nucleophile. Resolution Protocol:
-
Do NOT increase temperature >80°C: This causes decarboxylation (Ticket #003).
-
Change Solvent: Switch from THF to DMSO or DMF . These polar aprotic solvents stabilize the Meisenheimer complex intermediate, accelerating the
reaction despite the steric hindrance. -
Stoichiometry: Increase Dimethyl Malonate/Base to 1.5 - 2.0 equivalents . Drive the reaction by concentration, not heat.
Ticket #003: "Mass Spec shows M-58 (Decarboxylation)"
Observation: You isolated a solid, but the NMR is missing a methoxy peak, and MS shows loss of 58/59 Da. Mechanism: Krapcho decarboxylation occurs when malonates on electron-deficient rings are heated in the presence of halide salts (like NaCl formed during the reaction). Resolution Protocol:
-
Quench Cold: Pour the reaction mixture into ice-cold dilute HCl/NH4Cl.
-
Remove Salts Early: Perform an aqueous wash before any heating or distillation steps.
-
Avoid Distillation: Do not attempt to distill the product. It is thermally unstable.
Validated Purification Protocol
This protocol is designed to minimize Type A and Type B impurities.
Reagents:
-
Crude Reaction Mixture (in DMF/DMSO)
-
1M HCl (aq)
-
Ethyl Acetate (EtOAc)
-
Hexanes[1]
Step-by-Step Methodology:
-
Quench & Extraction:
-
Pour the reaction mixture into Ice-Water (5x volume) containing enough HCl to adjust pH to ~3-4.
-
Why? Acidification ensures the product is in the neutral protonated form (insoluble in water), while the pyridine starting material remains soluble in organics.
-
Extract with EtOAc (3x).
-
-
The "Acid Wash" (Crucial for SM Removal):
-
Wash the combined organic layer with water (2x) to remove DMF/DMSO.
-
Wash with Brine (1x) .
-
Dry over
and concentrate at <40°C (Rotovap bath temp).
-
-
Purification Decision (See Diagram Below):
-
Option A (Preferred): Recrystallization. [4]
-
Dissolve crude solid in minimum boiling Ethanol or Isopropanol .
-
Cool slowly to 4°C. The nitro-pyridine malonate usually crystallizes as yellow needles, while the chloro-pyridine SM stays in the mother liquor.
-
-
Option B: Flash Chromatography.
-
Stationary Phase: Silica Gel (neutralized).
-
Mobile Phase: Hexanes : EtOAc (Gradient 90:10 to 60:40) + 1% Acetic Acid .
-
Note: The acetic acid is non-negotiable to prevent tailing.
-
-
Purification Decision Tree
Figure 2: Logic flow for selecting the optimal purification method based on crude purity.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
-
Krapcho, A. P.
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805–822. Link (Context: Mechanism of decarboxylation impurities). -
Pfizer Inc. "Process for the preparation of pyridine derivatives." WO2008062182A1.[5] (Context: Specific conditions for nitropyridine malonate synthesis and handling).
- Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004. (Context: Pyridine ring activation and steric effects in substitution reactions).
Sources
Validation & Comparative
Comparative Guide: Synthetic Routes for 2-Substituted-3-Methyl-5-Nitropyridines
Executive Summary
The 2-substituted-3-methyl-5-nitropyridine scaffold is a critical pharmacophore in medicinal chemistry, serving as a key building block for kinase inhibitors (e.g., JAK2, GSK3) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine analogues. The unique substitution pattern—featuring an electron-withdrawing nitro group at C5 and a steric methyl handle at C3—activates the C2 position for nucleophilic attack while directing subsequent functionalization.
This guide objectively compares the two primary synthetic strategies: the Aminopyridine Nitration Route and the Pyridone (Hydroxy) Chlorination Route . While the former offers direct access to amino-derivatives, the latter is the superior pathway for generating the versatile 2-chloro-3-methyl-5-nitropyridine intermediate, enabling broad structural diversification via
Strategic Route Analysis
Route A: The Pyridone-Chlorination Pathway (Recommended for Versatility)
This route utilizes 2-hydroxy-3-methylpyridine (3-methyl-2-pyridone) as the starting material. It is the preferred industrial method for generating the 2-chloro intermediate due to cleaner regioselectivity profiles compared to aminopyridine nitration.
-
Mechanism: Electrophilic aromatic substitution (Nitration) followed by Deoxychlorination.
-
Key Intermediate: 2-Chloro-3-methyl-5-nitropyridine (CAS: 22280-56-4).[2][3][4][5][6]
-
Pros: High yield in chlorination step; avoids difficult separation of amino-isomers; 2-chloro product is a "universal" electrophile.
-
Cons: Nitration of pyridones can still yield 3-nitro/5-nitro mixtures requiring recrystallization.
Route B: The Aminopyridine Nitration Pathway
Direct nitration of 2-amino-3-methylpyridine (2-amino-3-picoline). This route is viable if the final target retains the C2-amino group but suffers from lower yields due to significant isomer formation (3-nitro vs 5-nitro) and oxidative side reactions.
-
Mechanism: Nitration of the protonated aminopyridine (or nitramino rearrangement).
-
Key Intermediate: 2-Amino-3-methyl-5-nitropyridine (CAS: 18344-51-9).
-
Pros: Direct access to amino-derivatives; cheap starting materials.
-
Cons: Low regioselectivity (approx. 35% isolated yield of 5-nitro isomer); exothermic and hazardous nitration conditions.
Route C: Nucleophilic Diversification ( )
Once the 2-chloro-3-methyl-5-nitropyridine is secured (via Route A), the C2-chloride is highly activated by the para-nitro group, allowing facile displacement by amines, alkoxides, and thiols.
Comparative Performance Data
| Feature | Route A: Pyridone -> Chloro | Route B: Amino Nitration | Route C: |
| Primary Product | 2-Chloro-3-methyl-5-nitropyridine | 2-Amino-3-methyl-5-nitropyridine | 2-Substituted derivatives |
| Typical Yield | 60-75% (Over 2 steps) | ~35% (Isolated) | 85-95% |
| Regioselectivity | Moderate (Recrystallization req.) | Low (Isomer separation req.) | High (Regiospecific at C2) |
| Scalability | High (Industrial standard) | Moderate (Exotherm management) | High |
| Key Reagents | Fuming | Amine/Alkoxide, Base | |
| Safety Profile | Corrosive ( | High Hazard (Strong Oxidizers) | Mild |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-methyl-5-nitropyridine (Route B)
Target: Direct synthesis of the amino-nitro core.
-
Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Dissolution: Dissolve 2-amino-3-methylpyridine (5.0 g, 46.2 mmol) in concentrated sulfuric acid (24 mL). Cool the mixture to 0°C in an ice-salt bath.
-
Nitration: Prepare a mixture of fuming nitric acid (d=1.5, 3.5 mL) and concentrated sulfuric acid (3.5 mL). Add this mixture dropwise to the pyridine solution, maintaining the internal temperature below 20°C .
-
Reaction: Allow the mixture to warm to 20°C, then transfer to a second flask and heat to 35-40°C (strictly monitor to prevent runaway exotherms). Stir at 50°C for 30 minutes.
-
Workup: Cool to room temperature and pour onto crushed ice. Neutralize with concentrated aqueous ammonia.
-
Isolation: Filter the resulting yellow precipitate. Wash with water and recrystallize from DMF or Ethanol.
-
Yield: ~2.5 g (35%) of yellow crystals.
Protocol 2: Synthesis of 2-Chloro-3-methyl-5-nitropyridine (Route A)
Target: The versatile electrophilic intermediate.
-
Precursor Synthesis: Nitrate 2-hydroxy-3-methylpyridine using standard mixed acid conditions (similar to Protocol 1) to obtain 2-hydroxy-3-methyl-5-nitropyridine (CAS 21901-34-8).
-
Chlorination: In a round-bottom flask, suspend dried 2-hydroxy-3-methyl-5-nitropyridine (10.0 g) in phosphorus oxychloride (
) (50 mL). -
Catalysis: (Optional) Add 1.0 eq of
to accelerate the reaction. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 3-5 hours until the solid dissolves and TLC shows consumption of starting material.
-
Quench: Cool to room temperature. Carefully pour the reaction mixture onto crushed ice (Exothermic hydrolysis of
!). -
Extraction: Neutralize with
and extract with dichloromethane (DCM) or ethyl acetate (3 x 50 mL). -
Purification: Dry organic layers over
, concentrate, and purify via silica gel chromatography (Hexane/EtOAc) if necessary. -
Yield: Typically 85-92% for the chlorination step.
Protocol 3: General Displacement (Route C)
Target: Functionalization with amines.
-
Reaction: Dissolve 2-chloro-3-methyl-5-nitropyridine (1.0 eq) in isopropanol or acetonitrile.
-
Addition: Add the nucleophile (e.g., morpholine, aniline, benzylamine) (1.2 eq) and a base like triethylamine (
) or potassium carbonate ( ) (1.5 eq). -
Conditions: Stir at 60-80°C for 2-4 hours.
-
Workup: Concentrate solvent, resuspend in water, and filter the precipitate (if solid) or extract with EtOAc.
-
Yield: Generally >90%.
Visual Workflows
Synthesis Pathway Diagram
The following diagram illustrates the divergence between the Amino and Hydroxy routes and their convergence toward functionalized products.
Caption: Comparative synthetic workflows showing the convergence on the key 2-chloro intermediate.
Regioselectivity Logic
Understanding why the 5-nitro isomer is favored (or disfavored) in Route B.
Caption: Mechanistic logic driving the regioselectivity of the nitration step.
References
-
ChemicalBook. 2-Amino-3-methyl-5-nitropyridine Synthesis and Properties. Retrieved from
-
BenchChem. 2-Chloro-3-methyl-5-nitropyridine: Application Notes and Protocols. Retrieved from
-
Organic Syntheses. Synthesis of 2,3-Diaminopyridine via 2-Amino-3-nitropyridine (Historical Context). Org. Synth. 1951 , 31, 45. Retrieved from
-
Sigma-Aldrich. Product Specification: 2-Chloro-3-methyl-5-nitropyridine (CAS 22280-56-4).[2][5][6] Retrieved from
-
National Institutes of Health (NIH). PubChem Compound Summary: 2-Hydroxy-3-methyl-5-nitropyridine. Retrieved from
-
Google Patents. Process for producing 3-substituted 2-chloro-5-fluoropyridine (EP1626045A1). Mentions use of 2-chloro-3-methyl-5-nitropyridine.[1][2][3][4][5][6][7][8][9] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. innospk.com [innospk.com]
- 3. pure-synth.com [pure-synth.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Chloro-3-methyl-5-nitropyridine | 22280-56-4 | TCI EUROPE N.V. [tcichemicals.com]
- 6. 2-Chloro-3-methyl-5-nitropyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors - Google Patents [patents.google.com]
Difference in reactivity between 3-methyl and 3-H nitropyridine derivatives
Publish Comparison Guide: 3-Methyl vs. 3-H Nitropyridine Derivatives
Executive Summary
In the design of pyridine-based scaffolds for kinase inhibitors and allosteric modulators, the choice between 3-methyl-nitropyridines and their 3-unsubstituted (3-H) analogs is rarely a matter of simple bioisosterism. It is a decision that dictates the synthetic pathway.
While the 3-H derivatives offer superior kinetics in classical Nucleophilic Aromatic Substitutions (
This guide provides a technical breakdown of these differences, supported by mechanistic insights and validated protocols.
Structural & Electronic Landscape
To understand the reactivity, one must visualize the steric and electronic environment. The methyl group at C3 is not merely a spectator; it exerts a +I (inductive) effect and a significant steric demand on the adjacent C2 and C4 positions.
Comparative Properties Table
| Feature | 3-H Nitropyridine | 3-Methyl Nitropyridine | Impact on Reactivity |
| Steric Bulk (A-value) | ~0 kcal/mol | 1.70 kcal/mol | 3-Me hinders nucleophilic attack at C2/C4 but stabilizes the nitro group. |
| Electronic Effect | Reference | Weakly Electron Donating (+I) | 3-Me slightly deactivates the ring toward nucleophiles compared to 3-H. |
| LUMO Availability | High | Moderate | 3-H is more susceptible to reduction and ring opening. |
| Lateral Reactivity | None | Benzylic-type activation | 3-Me allows oxidation to -COOH or radical halogenation. |
| Key Application | Rapid | Indole synthesis, Regiocontrol |
Reactivity Module A: Nucleophilic Aromatic Substitution ( )
The most common reaction for these scaffolds is the displacement of a leaving group (often the nitro group itself or a halogen) by amines or alkoxides.
-
3-H Derivatives (The Kinetic Favorite):
-
Mechanism: Rapid formation of the Meisenheimer complex.
-
Pros: Fast reaction rates, even with weak nucleophiles.
-
Cons: High risk of "over-reaction" (bis-substitution) or attack at competing positions if multiple leaving groups are present.
-
-
3-Methyl Derivatives (The Regocontrol Specialist):
-
Mechanism: The ortho-methyl group destabilizes the transition state via steric clash with the incoming nucleophile.
-
Pros: High regioselectivity. The methyl group effectively "blocks" the C2/C4 position from non-specific attack, preventing side reactions.
-
Cons: Requires higher temperatures (typically +20-40°C vs. 3-H) or stronger bases.
-
Visualizing the Steric Effect
Figure 1: Comparative energy landscape of
Reactivity Module B: The Bartoli Indole Synthesis
This is the definitive differentiator. The Bartoli reaction (reaction with vinyl Grignard reagents) requires an ortho-substituent to drive the necessary [3,3]-sigmatropic rearrangement.[1][2]
-
3-H Nitropyridine: Fails or gives negligible yields (<10%). Without the steric bulk, the intermediate nitroso species degrades via alternative pathways.
-
3-Methyl Nitropyridine: Excellent substrate. The methyl group forces the conformation required for the sigmatropic shift, yielding 7-azaindoles (from 3-nitro) or 4-azaindoles (from 4-nitro).
Experimental Data Snapshot (Bartoli Yields):
| Substrate | Product | Yield (%) | Notes |
|---|---|---|---|
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33% | Moderate yield due to lack of bulky ortho-group. |
| 2-Chloro-3-nitro-4-methylpyridine | 7-Chloro-4-methyl-6-azaindole | 55% | Methyl group boosts yield by facilitating rearrangement. |
| 3-Nitropyridine (Unsubstituted) | Azaindole | <5% | Reaction fails; decomposition dominates. |
Detailed Experimental Protocols
Protocol A: Controlled of 3-Methyl-4-Nitropyridine N-Oxide
Use Case: Introducing an amine at C4 while retaining the C3-methyl.
Context: The N-oxide is used to activate the C4 position.[3][4][5] The 3-methyl group prevents bis-addition.
-
Preparation: Dissolve 3-methyl-4-nitropyridine N-oxide (1.0 eq) in anhydrous DMF (0.5 M).
-
Nucleophile Addition: Add the amine (1.2 eq) and
(2.0 eq).-
Note: For 3-H analogs, cooling to 0°C is often required to prevent exotherms. For 3-Methyl, start at RT.
-
-
Reaction: Heat to 60°C for 4-6 hours.
-
Differentiation: The 3-H analog would react fully at RT in <1 hour. The heating is required to overcome the steric barrier of the methyl group.
-
-
Workup: Dilute with EtOAc, wash with brine (x3) to remove DMF. Dry over
. -
Validation: Check LCMS for displacement of the nitro group (M-46+Amine Mass).
Protocol B: Bartoli Indole Synthesis (3-Methyl Specific)
Use Case: Synthesizing 7-methyl-4-azaindole.
-
Setup: Flame-dry a 3-neck flask under Argon. Cool to -40°C .
-
Reagent: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq ).
-
Critical: A large excess is needed; the first equivalent reduces the nitro to nitroso.
-
-
Addition: Dropwise addition of 3-methyl-4-nitropyridine (1.0 eq) in THF over 30 mins.
-
Observation: Solution turns deep purple/brown (characteristic of nitroso-Grignard complex).
-
-
Rearrangement: Stir at -40°C for 1 hour, then warm to -20°C for 2 hours.
-
Why? The 3-methyl group sterically crowds the nitroso intermediate, forcing the vinyl group to attack the oxygen, triggering the [3,3]-shift.
-
-
Quench: Pour into saturated
(aq). Extract with DCM.
Troubleshooting & Optimization
| Problem | Likely Cause (3-H) | Likely Cause (3-Methyl) | Solution |
| Low Yield in | Decomposition / Polymerization | Incomplete conversion (Steric) | 3-H: Lower temp, protect N-oxide. 3-Me: Increase Temp (+10°C), use stronger base (Cs2CO3). |
| Regio-isomers | Attack at C2 vs C4 | Rare (Methyl blocks ortho) | 3-H: Switch solvent to non-polar (Toluene) to favor specific dipole alignment. |
| Reduction Fails | Poisoning of catalyst by pyridine N | Steric hindrance at Nitro | 3-Me: Use Fe/NH4Cl (chemical reduction) instead of Hydrogenation (Pd/C). |
References
-
Bartoli Indole Synthesis Mechanism & Scope
-
Nucleophilic Functionaliz
- Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules
- Source: PMC (PubMed Central)
-
URL:[Link]
-
Reactivity of 3-Ethyl vs 3-Methyl Nitropyridine N-oxides
-
Title: Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Ethyl-4-nitropyridine 1-oxide[4]
- Source: BenchChem Applic
-
-
Vicarious Nucleophilic Substitution (VNS) in Nitropyridines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nitration of Pyridine vs Pyridine N-Oxide Comparison of Reactivity and Or.. [askfilo.com]
- 6. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
